molecular formula C9H11N5O B2547117 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1855937-54-0

1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2547117
CAS No.: 1855937-54-0
M. Wt: 205.221
InChI Key: BGPBTSZRMWZAQR-UHFFFAOYSA-N
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Description

1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine is a chemical compound designed for research and development applications. As a derivative of the 5-aminopyrazole scaffold, this compound is of significant interest in medicinal and organic chemistry. Heterocyclic compounds containing the pyrazole moiety are recognized for their remarkable and diverse biological properties . The 5-aminopyrazole core, in particular, is a key starting material and privileged structure in the synthesis of numerous bioactive molecules and more complex fused ring systems . Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities in scientific research, including serving as antioxidant, anticancer, and antimicrobial agents . Furthermore, such structures have shown potential as enzyme inhibitors, which is a fundamental mechanism for developing therapies for various conditions . The structural features of this compound, including the 5-amine group and the pyrazole-carbonyl linkage, make it a versatile intermediate for further chemical exploration. Researchers utilize these types of molecules as building blocks for creating pyrazolopyrimidines, pyrazoloquinazolines, and other fused heterocycles, which are valuable scaffolds in drug discovery efforts . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-2-13-8(10)6-7(12-13)9(15)14-5-3-4-11-14/h3-6H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPBTSZRMWZAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine typically involves the reaction of ethyl hydrazine with 1H-pyrazole-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a pyrazole scaffold exhibit notable anticancer properties. For instance, studies have demonstrated that 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine has shown effectiveness against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

These compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activities. A series of pyrazole derivatives have been synthesized and screened for their in vitro antimicrobial effects. The results indicated significant antibacterial and antifungal activities against various pathogens, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine have been shown to exhibit significant anti-inflammatory activity in animal models, which may be attributed to their ability to inhibit key enzymes involved in the inflammatory process .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-position of the pyrazol-5-amine core significantly influences inhibitory potency. Evidence from thrombin inhibitors demonstrates:

  • 3-Pyridyl substituent (24e) : IC₅₀ = 16 nM .
  • 3-Phenyl substituent (24g) : IC₅₀ = 419 nM (26-fold less potent than 24e) .
  • 3-Cyclohexyl substituent (24i) : IC₅₀ > 5 µM (inactive) .

The target compound’s 3-position pyrazole-carbonyl group may enhance binding through hydrogen bonding or dipole interactions, akin to the electron-rich pyridyl group in 24e.

Table 1: Impact of 3-Position Substituents on Thrombin Inhibition
Compound 3-Substituent IC₅₀ (nM) Potency vs. 24g Source
24e Pyridyl 16 26x higher
24g Phenyl 419 Baseline
Target Compound Pyrazole-carbonyl N/A Hypothetical N/A

Substituent Effects at Position 1

Position 1 modifications influence metabolic stability and steric bulk:

  • 1-Ethyl group (Target Compound) : Likely improves metabolic stability compared to bulky groups (e.g., tert-butyl in 25h–25n ). Ethyl may reduce steric hindrance, enhancing target binding.
  • 1-Phenyl group (CAS 1131-18-6) : Simpler analog with antiproliferative activity (IC₅₀ = 16.6–19.3 µg/mL in MCF-7 cells) . The phenyl group may increase hydrophobicity but limit solubility.
Table 2: Position 1 Substituent Comparisons
Compound 1-Substituent Molecular Weight (g/mol) Key Property Source
Target Compound Ethyl ~245 (estimated) Balanced lipophilicity N/A
CAS 1131-18-6 Phenyl 173.21 Antiproliferative
25h tert-Butyl 249.74 Commercial availability

Structural and Computational Insights

  • Tautomerism and NMR Properties : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal tautomerism and chemical shifts influenced by substituents . The target compound’s pyrazole-carbonyl may stabilize specific tautomers, affecting reactivity.
  • Synthetic Feasibility : Microwave-assisted synthesis improves yields (81–92% vs. 65–76% conventional) for pyrazol-5-amine derivatives , suggesting viable routes for the target compound.

Biological Activity

1-Ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

The synthesis of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common method includes the condensation of hydrazine with a carbonyl compound followed by functionalization to achieve the desired structure. The compound can be characterized by its molecular formula C9H11N5OC_9H_{11}N_5O and has various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine can be summarized as follows:

Activity Description
Anticancer Exhibits antiproliferative effects against various cancer cell lines, including breast and liver cancer cells .
Anti-inflammatory Potential to inhibit COX enzymes, contributing to reduced inflammation .
Antimicrobial Demonstrated effectiveness against certain bacterial strains .

The mechanism of action for 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions. For instance, it has been noted to inhibit cell proliferation through apoptotic pathways, impacting signaling cascades like ERK phosphorylation and NF-kB signaling .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For example:

  • Anticancer Activity : A study demonstrated that compounds similar to 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine showed significant inhibition of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell proliferation in vitro. The results indicated that these compounds could effectively target multiple pathways involved in tumor growth .
  • Anti-inflammatory Effects : Research indicated that pyrazole derivatives could serve as selective COX-2 inhibitors, showing superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .
  • Antimicrobial Properties : Other studies have reported that pyrazole-based compounds exhibit antimicrobial activities against various pathogens, making them candidates for further development in infectious disease management .

Q & A

Q. How to address low yields in multi-step syntheses of this compound?

  • Solution: Optimize reaction conditions using design of experiments (DoE) approaches. For example, vary temperature, solvent polarity, and catalyst loading. Employ flow chemistry for exothermic steps to improve reproducibility .

Q. How to handle air/moisture-sensitive intermediates during synthesis?

  • Solution: Use Schlenk line techniques under inert gas (N₂/Ar). Purify intermediates via column chromatography with activated molecular sieves. Store products in anhydrous DMSO or sealed vials .

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